Triclosan glucuronide

Description

Formation as a Primary Conjugate of Triclosan (B1682465)

The biotransformation of triclosan into triclosan glucuronide is a classic example of a Phase II metabolic conjugation reaction. nih.gov This process, known as glucuronidation, is the primary route for triclosan metabolism in humans. wikipedia.orgcore.ac.uknih.gov

The reaction is catalyzed by the Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) family of enzymes, which are abundant in the liver. smolecule.comnih.govcore.ac.uk The UGT enzymes facilitate the transfer of a glucuronic acid moiety from the co-substrate Uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group on the triclosan molecule. core.ac.ukresearchgate.net This enzymatic conjugation significantly increases the hydrophilicity (water solubility) of the compound. smolecule.com

While the liver is the main site of this metabolic activity, studies have also demonstrated that glucuronidation of triclosan can occur in other tissues, such as the skin. europa.euebi.ac.uk In humans, triclosan glucuronide is often the predominant metabolite detected. nih.goveuropa.eu Different studies indicate that for humans, a substantial portion of the absorbed triclosan dose is converted into this glucuronide conjugate. core.ac.uk However, the ratio of glucuronide to sulfate (B86663) conjugates can differ among species and may depend on the concentration of triclosan exposure. wikipedia.orgcore.ac.ukeuropa.eu For instance, at environmentally relevant concentrations of 1 to 5 micromolar, triclosan glucuronide and triclosan sulfate may be formed in the liver at comparable rates. wikipedia.orgnih.gov

Table 1: Key Enzymes in Triclosan Metabolism

| Enzyme Class | Specific Enzyme Family | Role in Triclosan Metabolism | Reference |

|---|---|---|---|

| Transferase | UDP-glucuronosyltransferases (UGTs) | Catalyzes the conjugation of glucuronic acid to triclosan, forming triclosan glucuronide. | smolecule.comnih.govcore.ac.uk |

| Transferase | Sulfotransferases (SULTs) | Catalyzes the conjugation of a sulfonate group to triclosan, forming triclosan sulfate. | nih.govcore.ac.uk |

| Oxidoreductase | Cytochrome P450 (CYP) | Involved in Phase I hydroxylation of triclosan, a minor pathway preceding conjugation. | smolecule.comnih.gov |

Role in Xenobiotic Biotransformation Systems

The formation of triclosan glucuronide is a critical step in the xenobiotic biotransformation system, the body's defense mechanism for detoxifying and eliminating foreign chemical compounds. nih.gov This system typically involves two phases of reactions. Triclosan metabolism is dominated by Phase II reactions, which aim to increase the polarity of xenobiotics to facilitate their excretion. nih.gov

Glucuronidation transforms the lipophilic (fat-soluble) triclosan molecule into the more hydrophilic (water-soluble) and generally less biologically active triclosan glucuronide. nih.govnih.gov This change in chemical property is fundamental for detoxification, as it reduces the ability of the compound to accumulate in fatty tissues and enhances its transport out of cells and subsequent elimination from the body. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

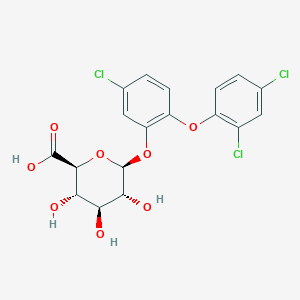

(2S,3S,4S,5R,6S)-6-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3O8/c19-7-1-3-10(9(21)5-7)27-11-4-2-8(20)6-12(11)28-18-15(24)13(22)14(23)16(29-18)17(25)26/h1-6,13-16,18,22-24H,(H,25,26)/t13-,14-,15+,16-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYVWBJVOYZRCX-RNGZQALNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858516 |

Source

|

| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63156-12-7 |

Source

|

| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)phenyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63156-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triclosan glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biotransformation Pathways and Enzymology of Triclosan Glucuronide

Glucuronidation Mechanisms of Triclosan (B1682465)

Glucuronidation is a major phase II metabolic pathway for triclosan. nih.govresearchgate.net This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphospho-glucuronic acid (UDPGA) to the hydroxyl group of triclosan. researchgate.net The enzyme family responsible for catalyzing this reaction is the Uridine Diphospho-Glucuronosyltransferases (UGTs). nih.govresearchgate.net The resulting triclosan glucuronide is biologically inactive and more easily excreted from the body. nih.govasiaresearchnews.com

Uridine Diphospho-Glucuronosyltransferase (UGT) Isoform Involvement

Several UGT isoforms have been identified as being capable of glucuronidating triclosan. In vitro studies using human liver microsomes and recombinant UGT enzymes have demonstrated that multiple isoforms contribute to this metabolic process.

A recent study identified triclosan as a pan-UGT inhibitor, indicating it interacts with a wide range of UGT isoforms. researchgate.netsciety.orgresearchgate.net The IC₅₀ values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, were found to be below 10 µM for all twelve human UGT isoforms tested. researchgate.netsciety.org

The following table summarizes the IC₅₀ values of triclosan against various UGT isoforms, highlighting its potent inhibitory effect across the UGT family.

| UGT Isoform | IC₅₀ (µM) |

| UGT1A1 | 1.2 - 9.9 |

| UGT1A3 | 1.2 - 9.9 |

| UGT1A4 | 1.2 - 9.9 |

| UGT1A6 | 1.2 - 9.9 |

| UGT1A7 | 1.2 - 9.9 |

| UGT1A8 | 1.2 - 9.9 |

| UGT1A9 | < 0.5 |

| UGT1A10 | 1.2 - 9.9 |

| UGT2B4 | 1.2 - 9.9 |

| UGT2B7 | 1.2 - 9.9 |

| UGT2B15 | 1.2 - 9.9 |

| UGT2B17 | 1.2 - 9.9 |

| Data sourced from a study on triclosan as a pan-UGT inhibitor. researchgate.netresearchgate.net |

Studies have specifically highlighted the high activity of UGT1A1, UGT1A3, UGT1A4, UGT1A6, and UGT1A7 in glucuronidating triclosan. nih.gov Another study confirmed the involvement of UGT1A7, UGT1A8, and UGT1A9, with UGT1A9 showing particularly high activity. nih.gov The broad range of active UGTs suggests that triclosan can be efficiently glucuronidated in various tissues where these enzymes are expressed, including the liver, intestine, and kidneys. nih.gov

Competitive and Non-Competitive Inhibition Kinetics of Glucuronidation by Triclosan

Triclosan not only acts as a substrate for UGT enzymes but also as an inhibitor of their activity towards other compounds. nih.govpsu.edu The mode of inhibition can be either competitive or non-competitive, depending on the specific UGT isoform and the substrate being metabolized. psu.edu

Kinetic studies have revealed that triclosan competitively inhibits the glucuronidation of 3-hydroxybenzo(a)pyrene (3-OH-BaP). psu.edunih.gov This suggests that triclosan and 3-OH-BaP compete for the same active site on the UGT enzyme. psu.edu In contrast, the inhibition of UGT1A3-mediated telmisartan (B1682998) glucuronidation by triclosan was found to be non-competitive. researchgate.netsciety.org In non-competitive inhibition, the inhibitor binds to a site on the enzyme different from the substrate-binding site, reducing the enzyme's efficiency without directly blocking substrate binding. psu.edu

The inhibitory potency of triclosan varies depending on the substrate. For instance, the IC₅₀ value for the inhibition of 3-OH-BaP glucuronidation was 4.55 µM, whereas for acetaminophen, it was much higher at 297 µM, indicating weaker inhibition. nih.govnih.gov Morphine glucuronidation was not significantly inhibited by triclosan, suggesting isoform-specific inhibition. psu.edunih.gov

Comparative Analysis with Triclosan Sulfonation Pathway

Besides glucuronidation, sulfonation is the other major phase II conjugation pathway for triclosan metabolism. csun.edunih.gov This process involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to triclosan, catalyzed by sulfotransferase (SULT) enzymes. core.ac.ukresearchgate.net

Relative Contributions of Glucuronidation and Sulfonation in Different Tissues

The relative importance of glucuronidation and sulfonation in triclosan metabolism can vary between different tissues. industrialchemicals.gov.au In human liver subcellular fractions, triclosan is efficiently glucuronidated and, to a lesser extent, sulfonated. nih.gov Data from rodent studies also indicate a high capacity for triclosan conjugation in the liver. industrialchemicals.gov.au Both human and animal studies have shown that triclosan is metabolized to its glucuronide and sulfate (B86663) conjugates in the skin. industrialchemicals.gov.audioxin20xx.org In the placenta of sheep, triclosan could be sulfonated in the cytosol, but at an environmentally relevant concentration of 1 μM, it was not a substrate for glucuronidation in placental microsomes. nih.gov

Concentration-Dependent Predominance of Conjugation Pathways

The predominance of either glucuronidation or sulfonation is highly dependent on the concentration of triclosan. nih.govwikipedia.org

Low Concentrations (< 1 µM): At concentrations below 1 µM, sulfonation is the expected major metabolic pathway. nih.govwikipedia.orgmdpi.com This is because the SULT enzymes generally have a lower Michaelis-Menten constant (Km) for triclosan, indicating a higher affinity for the substrate at low concentrations. escholarship.org

Intermediate Concentrations (1-5 µM): In human liver fractions exposed to triclosan concentrations between 1 and 5 µM, both triclosan sulfate and triclosan glucuronide are produced at roughly equal rates. nih.govwikipedia.orgmdpi.com

High Concentrations (> 20 µM): At concentrations above 20 µM, glucuronidation becomes the predominant pathway. nih.govmdpi.com This is attributed to the higher maximal velocity (Vmax) of the UGT enzymes, allowing for a greater capacity to metabolize triclosan at higher concentrations. escholarship.org

The following table summarizes the kinetic parameters for triclosan sulfonation and glucuronidation in human liver.

| Pathway | Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |

| Sulfonation | SULT | 8.5 | 0.096 |

| Glucuronidation | UGT | 107 | 0.739 |

| Data from a study on triclosan as a substrate and inhibitor of SULT and UGT in human liver fractions. psu.edunih.gov |

Deconjugation Processes of Triclosan Glucuronide

While glucuronidation is a detoxification pathway, the resulting triclosan glucuronide can be reactivated through a process called deconjugation. asiaresearchnews.com This process, primarily mediated by β-glucuronidase (GUS) enzymes produced by the gut microbiota, cleaves the glucuronic acid from triclosan glucuronide, regenerating the parent triclosan molecule. asiaresearchnews.comunc.edu

Microbial Beta-Glucuronidase (GUS) Activity in Gastrointestinal Tract

Once formed in the host, triclosan glucuronide (TCS-G), a biologically inactive metabolite, can be transported to the gastrointestinal tract for elimination. nih.gov However, the gut microbiome possesses a significant enzymatic capacity that can alter the fate of this conjugate. physiology.orgfrontiersin.org Specifically, gut microbial β-glucuronidase (GUS) enzymes can hydrolyze the glucuronide moiety from TCS-G, a process known as deconjugation. athenslab.grnih.gov This action effectively reactivates triclosan (TCS) in the colon, converting it back to its biologically active, and potentially toxic, form. physiology.orgresearchgate.net

This microbial-mediated reactivation leads to a unique metabolic profile in the gut, characterized by higher levels of free TCS compared to other tissues where the glucuronidated form predominates. frontiersin.orgnih.gov Studies have demonstrated that in the absence of gut microbiota, such as in germ-free mice or after antibiotic treatment, the levels of TCS-G in the colon are significantly elevated, while free TCS is reduced, confirming the critical role of the gut microbiota in this deconjugation process. physiology.orgfrontiersin.org

Research has identified specific structural classes of microbial GUS enzymes responsible for this reactivation. In vitro screening of a panel of purified gut microbial GUS proteins revealed that orthologs belonging to the Loop 1 and Flavin-mononucleotide (FMN)-binding clades are particularly efficient at converting TCS-G back to TCS. athenslab.grcanada.ca This enzymatic reactivation in the gut is a crucial step in the mechanism of triclosan-associated gut toxicity. athenslab.grresearchgate.net

Environmental and Biological Factors Influencing Deconjugation

The deconjugation of triclosan glucuronide in the gastrointestinal tract is not a static process but is influenced by a variety of environmental and biological factors that modulate the activity of microbial β-glucuronidases (GUS). physiology.org These factors can contribute to inter-individual differences in triclosan metabolism and its potential toxicity.

Host-related factors play a significant role. Studies have shown that host genetics, age, and sex can influence fecal enzymatic activity. physiology.orgnih.gov For instance, research in mice has demonstrated that β-glucuronidase activity can vary significantly between different strains and can change with age. physiology.orgucc.ie

The composition of the gut microbiota is a primary determinant of GUS activity. athenslab.gr The presence and abundance of specific bacterial species known to produce β-glucuronidase, such as certain members of the Bacteroidetes and Firmicutes phyla, directly impact the rate of deconjugation. frontiersin.org The use of antibiotics can drastically reduce microbial populations and, consequently, lower GUS activity, leading to decreased deconjugation of glucuronide conjugates. physiology.orgnih.gov

Physicochemical conditions within the gut lumen also affect enzyme function. The pH is a critical factor, with different microbial GUS enzymes exhibiting optimal activity at different pH levels. frontiersin.org For example, the optimal pH for E. coli GUS is around 7.4, while for Bacteroides fragilis GUS it is closer to 5.0. frontiersin.org This suggests that the location within the gastrointestinal tract, with its varying pH, can influence where and to what extent deconjugation occurs.

Dietary components can also modulate the gut microbial environment and enzyme activity. Diets high in processed foods may lead to an imbalance in gut bacteria that favors increased beta-glucuronidase activity, whereas diets rich in fiber and polyphenols can help maintain a balanced gut microbiome and modulate this enzyme's activity. athenslab.gr

Interspecies Variations in Triclosan Glucuronide Metabolism

The metabolism of triclosan, including the formation and excretion of its glucuronide conjugate, exhibits significant variations across different species. These differences are crucial for understanding the toxicokinetics of triclosan and for extrapolating findings from animal models to humans.

Comparative Metabolic Profiles Across Model Organisms

The metabolic fate of triclosan differs notably among various species used in toxicological studies, such as rats, mice, hamsters, rabbits, dogs, and baboons. canada.caepa.gov While the primary metabolites are consistently identified as triclosan glucuronide and triclosan sulfate, the ratio of these conjugates and their primary route of elimination vary considerably. canada.ca

In humans , triclosan is rapidly metabolized, primarily through glucuronidation, and the resulting conjugate is mainly excreted in the urine. mdpi.comnih.gov Fecal excretion represents a smaller portion of the administered dose in humans. canada.ca Similarly, in hamsters , rabbits , and baboons , urine is the major route of excretion for triclosan metabolites. canada.caepa.goveuropa.eu

In contrast, rats and mice show a different pattern, with fecal excretion being the dominant route. focusontoxpath.com In these species, extensive enterohepatic recirculation of triclosan and its conjugates occurs, a process that is less significant in hamsters and humans. europa.eu This recirculation can lead to prolonged exposure of the gastrointestinal tract to triclosan. In dogs , urinary excretion is a minor route of elimination. epa.gov

The form of the conjugate found in plasma also differs. In hamsters, monkeys, and humans, the majority of triclosan in the plasma is in the form of glucuronide conjugates. focusontoxpath.com However, in mice and dogs, the sulfate conjugate is the predominant form found in plasma. focusontoxpath.com Studies in the invertebrate Daphnia magna have also shown metabolic changes upon exposure to triclosan, indicating that its metabolic impact is widespread across different phyla. scholaris.ca

Table 1: Comparative Metabolic Profiles of Triclosan Across Species

| Species | Primary Conjugate in Plasma | Primary Route of Excretion | Enterohepatic Recirculation |

|---|---|---|---|

| Human | Glucuronide | Urine | Minor |

| Rat | Data not specified | Feces | Extensive |

| Mouse | Sulfate | Feces | Extensive |

| Hamster | Glucuronide | Urine | Minor |

| Rabbit | Data not specified | Urine | Data not specified |

| Dog | Sulfate | Feces (Urine is minor) | Data not specified |

| Baboon | Glucuronide | Urine | Data not specified |

Enzyme Activities and Conjugate Excretion Patterns in Different Species

The observed interspecies variations in triclosan metabolism are a direct result of differences in the activities of phase II metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). The expression levels and substrate affinities of these enzymes can differ significantly between species, leading to different patterns of conjugate formation and excretion. canada.caeuropa.eu

For example, repeated high-dose administration of triclosan has been shown to alter the ratio of glucuronide to sulfate conjugates in hamsters, mice, and monkeys, with the sulfate conjugate becoming more predominant after chronic oral administration. canada.ca This suggests that the enzymatic pathways can be saturated or induced differently across species with prolonged exposure.

In rats, triclosan has been shown to induce hepatic enzymes, including those involved in glucuronidation (like UGT1A1) and sulfation, which can increase the clearance of thyroid hormones. europa.euunc.edu The induction of cytochrome P450 enzymes, which can be involved in the initial hydroxylation of triclosan before conjugation, also shows marked species differences. For instance, triclosan strongly induces enzymes of the CYP3A subfamily in mice, has a smaller effect in rats, and can even decrease these enzymes in female hamsters. europa.eu

Excretion patterns also highlight these enzymatic differences. In rats, a significant portion of the dose is excreted in the bile, indicating active hepatic transport of the conjugates into the intestines. epa.gov In contrast, the rapid urinary excretion in humans and hamsters suggests efficient renal clearance of the formed glucuronide. canada.ca These species-specific patterns of enzyme activity and excretion are critical considerations when assessing the potential health risks of triclosan.

Hepatic and Extrahepatic Glucuronidation of Triclosan

Glucuronidation is the primary metabolic pathway for the detoxification of triclosan in humans and many animal species. nih.govmdpi.com This process, which involves the conjugation of triclosan with glucuronic acid, is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net While the liver is the main site of this metabolic activity, extrahepatic tissues also contribute to the glucuronidation of triclosan.

The liver contains a wide array of UGT isoforms that can metabolize triclosan. Studies using human liver microsomes have shown that triclosan is a substrate for both sulfonation and glucuronidation. psu.edu Kinetic analyses have identified several UGT isoforms with the ability to glucuronidate triclosan. Triclosan has been described as a potent pan-UGT inhibitor, affecting a wide range of UGT isoforms, with particularly high inhibitory activity against UGT1A9. researchgate.net Research has also indicated that UGT1A1 is involved in triclosan glucuronidation and can be induced by triclosan exposure in neonatal mice. nih.gov

Extrahepatic glucuronidation also plays a role in triclosan metabolism. The gastrointestinal tract is a significant site of extrahepatic metabolism for many xenobiotics, and UGTs are expressed in the intestinal epithelium. researchgate.net Furthermore, studies have demonstrated that triclosan can be metabolized in the skin. In vitro experiments using rat and human skin have shown that triclosan is conjugated to both triclosan glucuronide and triclosan sulfate during its passage through the skin. ebi.ac.uk The glucuronide conjugate appears to be more readily cleared from the skin than the sulfate conjugate. ebi.ac.uk This indicates that the skin, as a direct site of exposure for many personal care products containing triclosan, can contribute to its metabolism before it reaches systemic circulation.

Specific UGT isoforms with high activity towards triclosan's hydroxylated metabolites have been identified in extrahepatic tissues. For example, the extrahepatic isoform UGT1A8, which is primarily found in the gastrointestinal tract, shows strong activity in forming glucuronides of hydroxylated triclosan metabolites. nih.gov The hepatic isoform UGT1A7 and the broadly expressed UGT1A9 also demonstrate high activity towards these metabolites. nih.gov

Table 2: UGT Isoforms Involved in Triclosan Metabolism

| UGT Isoform | Location | Activity towards Triclosan/Metabolites |

|---|---|---|

| UGT1A1 | Liver, Intestine | Metabolizes triclosan; induced by triclosan exposure. nih.gov |

| UGT1A7 | Extrahepatic (e.g., esophagus, stomach) and Liver | High activity towards hydroxylated triclosan metabolites. nih.gov |

| UGT1A8 | Extrahepatic (Gastrointestinal tract) | Strong activity towards hydroxylated triclosan metabolites. nih.gov |

| UGT1A9 | Liver, Kidney | High activity towards hydroxylated triclosan metabolites; strongly inhibited by triclosan. researchgate.netnih.gov |

Analytical Chemistry Approaches for the Detection and Quantification of Triclosan Glucuronide

Advanced Chromatographic-Mass Spectrometric Methodologies

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of triclosan (B1682465) and its metabolites, offering high selectivity and sensitivity. up.ac.za These methods are essential for resolving complex sample matrices and providing definitive identification and quantification of target analytes.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the determination of triclosan and its conjugated metabolites, including triclosan glucuronide. nih.govsemanticscholar.org This technique combines the separation capabilities of HPLC with the sensitive and selective detection of MS/MS. In vitro studies using human and rat liver fractions have successfully employed liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) to detect glucuronide conjugates of triclosan. nih.gov

For the analysis of triclosan in human urine, a reversed-phase HPLC (RP-HPLC) method has been developed, demonstrating good resolution of the analyte in a complex matrix. researchgate.net While this particular study focused on the parent compound, the methodology is adaptable for its metabolites. Method validation according to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines has shown excellent linearity over a range of 0.00625 µg/mL to 6.4 µg/mL, with accuracy demonstrated by recoveries between 89.25% and 92.75%. researchgate.net The limits of detection (LOD) and quantification (LOQ) for triclosan were reported to be 0.0173 µg/mL and 0.0525 µg/mL, respectively. researchgate.net

Isotope dilution HPLC-electrospray/ion trap mass spectrometry (HPLC-ESI/ITMS) has been utilized to determine the in vitro metabolic rates of triclosan and its primary glucuronidation and sulfonation metabolites. dioxin20xx.org In-source fragmentation from HPLC-negative atmospheric pressure chemical ionization/ion trap mass spectrometry (HPLC-APCI-ITMS) has also been effective in identifying twelve triclosan metabolites, with glucuronidation being a major metabolic pathway. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 0.00625 - 6.4 µg/mL | researchgate.net |

| Accuracy (Recovery) | 89.25% - 92.75% | researchgate.net |

| Limit of Detection (LOD) | 0.0173 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 0.0525 µg/mL | researchgate.net |

Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF/MS) offers enhanced resolution and mass accuracy, making it a highly sensitive method for the detection and quantification of triclosan and its metabolites. researchgate.net This technique has been successfully applied to identify glucuronidated triclosan in human serum samples. researchgate.net

A key advantage of this method is its ability to utilize the specific isotopic pattern of organochlorine compounds like triclosan for enhanced detection. Triclosan, containing three chlorine atoms, exhibits a distinct isotopic pattern that can be used for confident identification. researchgate.net In one study, the mass differences between the calculated and observed m/z values for all isotopic peaks of triclosan were less than 3.5 ppm. researchgate.net This high level of accuracy allowed for the identification of four metabolites, including glucuronidated triclosan. researchgate.net

The sensitivity of the UHPLC-Q-TOF/MS method is noteworthy, with a reported limit of detection for triclosan in a 250 μL serum sample as low as 0.05 ng/mL. researchgate.net This represents a significant improvement in sensitivity compared to some LC/triple quadrupole-MS/MS methods. researchgate.net The quantitative analysis of total triclosan (free and conjugated) in serum samples ranged from 0.15 to 217 ng/mL. researchgate.net

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Limit of Detection (Triclosan) | Serum | 0.05 ng/mL | researchgate.net |

| Quantification Range (Total Triclosan) | Serum | 0.15 - 217 ng/mL | researchgate.net |

| Mass Accuracy | Serum | < 3.5 ppm | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of a variety of environmental contaminants. nih.gov However, the analysis of polar and non-volatile compounds such as glucuronide conjugates by GC-MS presents challenges. chromatographyonline.com These compounds often require a derivatization step to increase their volatility and thermal stability, making them amenable to GC analysis. youtube.com

For triclosan analysis, derivatization is often employed to reduce its polarity. chromatographyonline.com Common derivatization techniques include silylation, which replaces active hydrogens on hydroxyl, carboxyl, thiol, and amine groups with a trimethylsilyl (B98337) group. youtube.com An efficient method for the determination of triclosan in aqueous samples involves solid-phase extraction followed by on-line derivatization with a silylating agent in the GC injection port. nih.govresearchgate.net

To analyze triclosan glucuronide directly by GC-MS, derivatization would be necessary. An alternative approach for quantifying total triclosan involves a de-conjugation step prior to GC-MS analysis. This is typically achieved by treating the sample with enzymes like β-glucuronidase and sulfatase to hydrolyze the glucuronide and sulfate (B86663) conjugates back to the parent triclosan. nih.gov Following de-conjugation, the freed triclosan can be extracted and analyzed by GC-MS. nih.gov One such method, utilizing stir bar sorptive extraction and thermal desorption-GC-MS, reported a detection limit of 0.05 ng/mL for triclosan in human urine after de-conjugation. nih.gov

Immunochemical Assay Development

Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective alternative to chromatographic methods for the detection of specific analytes like triclosan glucuronide. x-mol.netresearchgate.net These assays are based on the highly specific binding between an antibody and its target antigen.

A competitive, indirect heterologous ELISA has been specifically developed for the detection of triclosan-O-glucuronide (TCSG) in urine. researchgate.netescholarship.org This assay is a valuable tool for measuring this important biomarker of human exposure to triclosan. escholarship.org The development of this ELISA involved the synthesis of immunogens by conjugating TCSG to a carrier protein, thyroglobulin, and a coating antigen by conjugating TCSG to bovine serum albumin. escholarship.org

Rabbits were immunized with the immunogens to produce polyclonal antibodies. escholarship.org Through screening and characterization of the resulting antibodies and the coating antigen, optimal concentrations were determined. escholarship.org The optimized ELISA, using a specific antibody (antibody 2621), demonstrated a half-maximal inhibitory concentration (IC50) value of 2.85 ng/mL. escholarship.org The linear range of the assay, defined as the concentration range between 20% and 80% inhibition (IC20–IC80), was determined to be 2.6–24.8 ng/mL. researchgate.netescholarship.org

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 2.85 ng/mL | researchgate.netescholarship.org |

| Linear Range (IC20-IC80) | 2.6 - 24.8 ng/mL | researchgate.netescholarship.org |

A critical aspect of developing a reliable immunoassay is ensuring the specificity of the antibody for the target analyte. cdc.gov Cross-reactivity assessment is performed to determine the extent to which the antibody binds to structurally related compounds, which could lead to inaccurate results.

In the development of the ELISA for triclosan glucuronide, the selectivity of the optimized antibody (antibody 2621) was thoroughly evaluated. escholarship.org This was done by measuring its cross-reactivity with several related congeners. The compounds tested included the parent compound triclosan (the aglycone), triclosan-O-sulfate, triclocarban, a polybrominated diphenyl ether derivative, and 3-phenoxybenzyl alcohol glucuronide. escholarship.org The results of this assessment showed that there was virtually no recognition of any of these cross-reactants by the antibody. researchgate.netescholarship.org This high degree of specificity indicates that the developed ELISA is highly selective for triclosan glucuronide, minimizing the potential for interference from its parent compound or other related metabolites and structurally similar chemicals. escholarship.org

Sample Preparation and Hydrolysis Techniques

The accurate quantification of triclosan glucuronide in biological and environmental matrices necessitates robust sample preparation techniques to isolate the analyte from interfering substances and concentrate it to detectable levels. As many analytical methods measure the aglycone form (triclosan) after cleavage of the glucuronide moiety, hydrolysis is a critical step in the analytical workflow.

Enzymatic Deconjugation Strategies (e.g., Beta-Glucuronidase/Sulfatase Treatment)

In human and animal metabolism, triclosan is primarily detoxified through Phase II conjugation reactions, leading to the formation of more water-soluble metabolites such as triclosan glucuronide and triclosan sulfate researchgate.netnih.gov. To quantify the total exposure to triclosan, these conjugates must be converted back to the parent triclosan molecule. This is most commonly achieved through enzymatic hydrolysis.

Beta-glucuronidase (β-glucuronidase) is the key enzyme used for the cleavage of the glucuronic acid moiety from triclosan glucuronide covachem.com. This enzyme, sourced from various organisms like Helix pomatia (a mollusk) or recombinant sources like E. coli, catalyzes the hydrolysis of the glucuronide bond . Preparations from molluscan sources often contain both β-glucuronidase and sulfatase activity, allowing for the simultaneous cleavage of both glucuronide and sulfate conjugates from triclosan and other xenobiotics nih.gov. This is advantageous for comprehensive biomonitoring studies aiming to measure total triclosan levels.

The efficiency of the enzymatic hydrolysis can be influenced by several factors, including the type and amount of enzyme, incubation time, temperature, and pH nih.gov. Research has shown that finding a single optimal condition for the complete hydrolysis of multiple biomarkers can be challenging nih.gov. For instance, one study found that reproducible and complete deconjugation of various compounds, including O-glucuronides, required incubation with at least 30 units of β-glucuronidase from Helix pomatia (Type H-1) per microliter of urine for 4 hours at 37°C nih.gov. The selection of the enzyme source is also critical; for example, the enzyme from Patella vulgata is reported to be highly effective for hydrolyzing opioid-glucuronides, while the Helix pomatia and E. coli enzymes are effective for other conjugates . The use of β-glucuronidase is a routine procedure in analytical methods for determining total urinary triclosan, converting the conjugated metabolites back into the free form for subsequent instrumental analysis nih.gov.

Solid-Phase Extraction (SPE) for Sample Enrichment

Following enzymatic hydrolysis, or for the analysis of free triclosan in environmental samples, Solid-Phase Extraction (SPE) is a widely employed technique for sample cleanup and enrichment nih.govresearchgate.net. SPE effectively separates the analyte of interest from complex sample matrices like urine, wastewater, or surface water, while also concentrating it, thereby enhancing the sensitivity of the subsequent analysis thermofisher.cnsigmaaldrich.com.

The SPE process involves passing the liquid sample through a cartridge packed with a solid adsorbent material (the stationary phase). The choice of adsorbent depends on the chemical properties of the analyte and the matrix. For triclosan and its deconjugated form, reversed-phase materials such as C18 (octadecyl-bonded silica) and polymeric sorbents like Supel™-Select HLB are commonly used nih.govthermofisher.cn.

A typical SPE procedure for triclosan analysis from water samples includes the following steps:

Column Conditioning: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol, dichloromethane) to activate the stationary phase, followed by equilibration with purified water or a buffer to match the sample's pH thermofisher.cn.

Sample Loading: The pre-treated sample (e.g., hydrolyzed urine or a water sample) is passed through the cartridge. Triclosan, being a relatively nonpolar compound, adsorbs onto the reversed-phase sorbent, while more polar, water-soluble matrix components pass through to waste sigmaaldrich.com.

Washing: The cartridge is washed with a weak solvent to remove any remaining interfering substances that may have been retained.

Elution: A strong organic solvent, such as acetonitrile, methanol, or dichloromethane, is used to disrupt the interaction between triclosan and the sorbent, eluting the purified and concentrated analyte for analysis thermofisher.cnsigmaaldrich.com.

This technique offers a rugged and reproducible solution for cleaning up samples, concentrating the analyte, and removing interferences prior to instrumental analysis thermofisher.cn.

Method Validation and Performance Metrics

The development of reliable analytical methods for triclosan glucuronide (typically measured as triclosan after hydrolysis) requires rigorous validation to ensure the data generated are accurate and reproducible. Key performance metrics are established according to guidelines from bodies such as the International Council for Harmonisation (ICH) researchgate.net.

Sensitivity, Linearity, and Limits of Detection/Quantification

Sensitivity refers to the capability of an analytical method to discriminate between small differences in analyte concentration. It is often reflected in the slope of the calibration curve.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. Methods for triclosan analysis have demonstrated good linearity (correlation coefficient, r or R² > 0.99) across various concentration ranges suitable for both environmental and biological monitoring nih.govresearchgate.netchemijournal.com.

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy researchgate.net. These limits are crucial for determining the suitability of a method for trace-level analysis in complex matrices. The achieved LODs and LOQs for triclosan vary depending on the sample matrix, preparation technique, and the analytical instrument used, with mass spectrometry-based methods generally providing the highest sensitivity nih.govsigmaaldrich.com.

Below is a table summarizing the performance metrics of various analytical methods for triclosan.

| Analytical Technique | Matrix | Linearity Range | LOD | LOQ | Citation |

| TD-GC-MS | Urine | 0.1–10 ng/mL | 0.05 ng/mL | - | nih.gov |

| HPLC-ESI-MS | Water | 0.02–20 µg/L | 0.002 µg/L | - | chemijournal.com |

| GC-µECD | Water | 20–2000 ng/L | 4 ng/L | - | chemijournal.com |

| RP-HPLC | Urine | 0.00625–6.4 µg/mL | 0.0173 µg/mL | 0.0525 µg/mL | researchgate.net |

| GC-MS | Water | - | - | 1.0 ng/L | nih.gov |

| LC-MS/MS (UV) | Water | - | 100 ng/L | - | sigmaaldrich.com |

| LC-MS/MS | Water | - | 50 ng/L | - | sigmaaldrich.com |

TD-GC-MS: Thermal Desorption-Gas Chromatography-Mass Spectrometry; HPLC-ESI-MS: High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry; GC-µECD: Gas Chromatography-micro-Electron Capture Detection; RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.

Robustness and Selectivity Evaluations

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage researchgate.net. For chromatographic methods, robustness can be evaluated by varying parameters such as column temperature and mobile phase flow rate researchgate.net. A method is considered robust if the results remain consistent within acceptable limits despite these minor changes.

Selectivity (or specificity) is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components researchgate.net. In immunoassays, selectivity is determined by measuring the cross-reactivity with structurally related compounds. For example, an enzyme-linked immunosorbent assay (ELISA) developed for triclosan-O-glucuronide showed virtually no recognition of the parent triclosan, triclosan-O-sulfate, or other related compounds, demonstrating high selectivity escholarship.org. In chromatographic methods coupled with mass spectrometry (e.g., GC-MS or LC-MS/MS), high selectivity is achieved through the separation of compounds by the column and the specific detection of precursor and product ions characteristic of the analyte sigmaaldrich.comup.ac.za.

Application in Biomonitoring and Environmental Monitoring Studies (Methodological Aspects)

The validated analytical methods are extensively applied in human biomonitoring and environmental monitoring programs to assess exposure to triclosan.

Biomonitoring studies most commonly analyze urine samples for total triclosan concentrations. Methodologically, this involves the enzymatic hydrolysis of urine to convert triclosan glucuronide and triclosan sulfate back to free triclosan, followed by an extraction/cleanup step (often SPE), and finally, quantification by a sensitive analytical technique like LC-MS/MS or GC-MS nih.govresearchgate.netdioxin20xx.org. The measurement of total triclosan in urine provides an integrated measure of exposure from all sources. Human biomonitoring allows for the assessment of actual chemical exposure at the individual level gmi.tirol. Studies have frequently detected triclosan in human urine, indicating widespread population exposure nih.gov.

Environmental monitoring focuses on quantifying triclosan in various aquatic compartments, including wastewater treatment plant influents and effluents, surface waters, and groundwater up.ac.zanih.gov. Methodologically, these applications typically involve SPE to extract and concentrate triclosan from large volumes of water, followed by instrumental analysis nih.govsigmaaldrich.com. Since triclosan enters the environment primarily through wastewater discharges, monitoring its concentration in these systems is crucial for understanding its environmental fate up.ac.za. The analytical methods must be sensitive enough to detect the low nanogram-per-liter concentrations often found in environmental waters nih.govsigmaaldrich.com. The use of techniques like LC-MS/MS is often required to achieve the necessary detection limits for accurate quantification in less contaminated surface waters sigmaaldrich.com.

Detection in Biological Matrices (e.g., Urine, Plasma, Bile)

The analysis of triclosan glucuronide in biological matrices is essential for biomonitoring studies. Urine is the most common matrix for assessing exposure to triclosan, as triclosan glucuronide is its major urinary metabolite. escholarship.org Plasma and bile are also important matrices for understanding the pharmacokinetics and metabolic pathways of triclosan. researchgate.netepa.gov

A critical step in the analysis of conjugated metabolites like triclosan glucuronide is the enzymatic hydrolysis of the sample. This is typically achieved by treating the sample with β-glucuronidase to cleave the glucuronic acid moiety, converting the metabolite back to its parent form, triclosan, which is then measured. wiley.comnih.gov Alternatively, methods can be developed to measure the intact glucuronide conjugate directly.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the determination of triclosan glucuronide. wiley.comresearchgate.net This method offers high sensitivity and specificity, allowing for the detection of low concentrations in complex biological fluids. For instance, an isotope-dilution ultra-high-performance liquid chromatography-tandem mass spectrometry (ID-UPLC-MS/MS) method has been developed for the sensitive measurement of triclosan (after hydrolysis of its conjugates) in human urine. nih.gov High-resolution mass spectrometry has also been employed to identify and profile triclosan metabolites, including various glucuronide conjugates, in mouse liver, bile, feces, plasma, and urine. researchgate.net

In addition to chromatography-based methods, immunoassays have been developed for the rapid screening of triclosan glucuronide. A competitive enzyme-linked immunosorbent assay (ELISA) has been successfully developed for the direct detection of triclosan-O-glucuronide in urine. escholarship.org This assay demonstrated a low limit of detection and high selectivity for the target metabolite with minimal cross-reactivity to the parent triclosan or other related compounds. escholarship.org

| Analytical Technique | Matrix | Sample Preparation | Key Findings |

| LC-MS/MS | Urine, Serum | Enzymatic hydrolysis (β-glucuronidase and sulfatase), Solid-Phase Extraction (SPE). wiley.com | Achieved low limits of detection (LODs) in the range of 0.001–0.3 ng/mL and excellent recoveries (82.0%–120.7% in urine). wiley.com |

| ELISA | Urine | Direct measurement without hydrolysis. escholarship.org | Optimized assay showed an IC50 value of 2.85 ng/mL and a linear range of 2.6-24.8 ng/mL; highly selective for triclosan glucuronide. escholarship.org |

| ID-UPLC-MS/MS | Urine | Enzymatic hydrolysis (β-glucuronidase), Supported Liquid Extraction (SLE). nih.gov | A sensitive and specific method for biomonitoring, effectively eliminating matrix effects during ionization. nih.gov |

| HPLC-APCI/ITMS | Rat Urine | Direct analysis of metabolites. dioxin20xx.org | Identified glucuronidation as a major metabolic pathway for triclosan in rats. dioxin20xx.org |

| HRMS (PRM) | Mouse Plasma, Urine, Bile | Direct analysis. researchgate.net | Identified and profiled multiple hydroxylated isomers and their glucuronide conjugates, noting that glucuronides are more readily excreted than sulfates. researchgate.net |

Quantification in Environmental Compartments (e.g., Wastewater)

While triclosan glucuronide is the primary form excreted from the human body, environmental monitoring in compartments such as wastewater predominantly focuses on the parent compound, triclosan. The glucuronide conjugate can undergo hydrolysis back to triclosan during the wastewater treatment process or in the aquatic environment. Therefore, measuring the concentration of triclosan itself is a more common and relevant indicator of the environmental load originating from personal care product use.

The quantification of triclosan in wastewater involves robust analytical methods capable of handling complex sample matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the principal techniques employed for this purpose. oup.comnih.gov Sample preparation typically involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate the analyte from the wastewater matrix. oup.comnih.gov For GC-MS analysis, a derivatization step is often required to make the triclosan molecule more volatile. oup.comnih.gov

Numerous studies have documented the presence of triclosan in wastewater treatment plant (WWTP) influent and effluent. Concentrations can vary significantly depending on the source and level of treatment. While WWTPs are effective at removing a large percentage of triclosan, residual amounts are still discharged into receiving waters. nih.govcsbsju.eduresearchgate.net

| Matrix | Analytical Technique | Sample Preparation | Typical Concentration Range | Removal Efficiency |

| Wastewater Influent | GC-MS, LC-MS/MS | Solid-Phase Extraction (SPE). oup.comcsbsju.edu | 3.8 to 16.6 µg/L oup.comnih.gov; 20 to 86,161 ng/L. nih.gov | N/A |

| Wastewater Effluent | GC-MS, LC-MS/MS | Solid-Phase Extraction (SPE). oup.comcsbsju.edu | 0.2 to 2.7 µg/L oup.comnih.gov; 23 to 5,370 ng/L. nih.gov | ~96% (activated sludge); 58% to 86% (trickling filter). nih.govresearchgate.net |

Environmental Dimensions of Triclosan Glucuronide Research

Occurrence and Distribution of Triclosan (B1682465) Glucuronide in Aquatic Environments

The primary route for Triclosan glucuronide to enter the aquatic environment is through the discharge of treated wastewater. While many studies focus on the parent compound, Triclosan, the presence of its glucuronide conjugate in wastewater and surface waters is an area of growing scientific interest.

Presence in Wastewater Treatment Plant Effluents

Wastewater treatment plants (WWTPs) are significant conduits for the release of Triclosan and its metabolites into aquatic ecosystems. Influent wastewater contains Triclosan predominantly in its conjugated form, Triclosan glucuronide. europa.eucsun.edu Although WWTPs are designed to remove a significant portion of Triclosan, the removal is not always complete, and both the parent compound and its conjugates can be detected in the final effluent. nih.govnih.gov

Studies have reported a wide range of Triclosan concentrations in WWTP effluents, which indirectly suggests the presence of Triclosan glucuronide, as many analytical methods measure total Triclosan after a deconjugation step. For instance, effluent concentrations of Triclosan have been reported to range from 23 to 5370 ng/L. nih.gov Another study documented Triclosan concentrations in US wastewater effluent ranging from 200 to 2,700 ng/L. nih.gov The variability in these concentrations can be attributed to factors such as the operational parameters of the WWTP, the volume of wastewater treated, and the usage patterns of Triclosan-containing products in the catchment area.

Reported Concentrations of Triclosan in Wastewater Treatment Plant Effluents

| Location | Concentration Range (ng/L) | Reference |

|---|---|---|

| Various | 23 - 5370 | nih.gov |

| United States | 200 - 2700 | nih.gov |

| Germany | ~50 | nih.gov |

| South Africa | 1732 - 6980 | escholarship.org |

Identification in Surface Waters

Following their discharge from WWTPs, Triclosan and its conjugates, including Triclosan glucuronide, are introduced into surface waters such as rivers and lakes. The United States Geological Survey detected Triclosan in 57.6% of streams and rivers sampled, at concentrations up to 2.3 µg/L. nih.gov In tropical rivers receiving hospital wastewater effluent, Triclosan levels have been found to range from <2.7 to 68 ng/L. researchgate.net

The presence of Triclosan in surface waters indicates that natural attenuation processes may not be sufficient to completely remove it. The continuous discharge from WWTPs can lead to persistent, low-level contamination of aquatic environments. calstate.edu

Reported Concentrations of Triclosan in Surface Waters

| Water Body Type | Concentration Range | Reference |

|---|---|---|

| Lake/River/Streams | 1.4 - 40,000 ng/L | nih.gov |

| US Streams and Rivers | up to 2.3 µg/L | nih.gov |

| Tropical Rivers | <2.7 - 68 ng/L | researchgate.net |

Biotransformation in Environmental Systems

Once in the environment, Triclosan glucuronide can undergo biotransformation, a key process that influences its ultimate fate and potential ecological effects. The primary biotransformation pathway for Triclosan glucuronide is deconjugation, which cleaves the glucuronic acid moiety and regenerates the parent Triclosan molecule.

Deconjugation in Wastewater Treatment Processes

The conditions within a WWTP, particularly in the activated sludge process, are conducive to the deconjugation of glucuronide conjugates. mdpi.com This process is primarily mediated by the enzyme β-glucuronidase, which is produced by a variety of bacteria present in the activated sludge. The cleavage of the glucuronide bond transforms the more water-soluble Triclosan glucuronide back into the more lipophilic and persistent Triclosan. This regenerated Triclosan can then partition to sewage sludge or be discharged with the effluent. mst.dk The efficiency of this deconjugation process can influence the speciation of Triclosan in the final effluent, with a higher degree of deconjugation leading to a greater proportion of free Triclosan being released into the environment.

Microbial Deconjugation in Environmental Media

The microbial communities present in various environmental compartments, such as river sediments and soils, also possess the enzymatic machinery to deconjugate Triclosan glucuronide. Sediments, in particular, can act as a sink for Triclosan and its conjugates discharged from WWTPs. nih.govresearchgate.net The anaerobic conditions often found in sediments can favor the persistence of Triclosan. nih.gov

Bacteria in these environments can produce extracellular enzymes, including β-glucuronidase, which can hydrolyze Triclosan glucuronide present in the water column or porewater of the sediment. nih.gov This process of microbial deconjugation in environmental media represents a potential ongoing source of free Triclosan, long after its initial discharge from a WWTP.

Fate and Transport of Conjugated Triclosan in Ecosystems

The fate and transport of Triclosan glucuronide in ecosystems are intrinsically linked to its chemical properties and its susceptibility to biotransformation. As a more water-soluble conjugate, Triclosan glucuronide is likely to be more mobile in the aqueous phase compared to the more hydrophobic parent compound, Triclosan. researchgate.net This suggests that it can be transported over longer distances in rivers and streams.

However, the ultimate fate of Triclosan glucuronide is largely determined by the rate of its deconjugation. In environments with high microbial activity and abundant β-glucuronidase, Triclosan glucuronide is likely to be rapidly converted back to Triclosan. The regenerated Triclosan, being more lipophilic, has a higher tendency to partition to organic matter in sediments and soils. nih.govresearchgate.net This partitioning can lead to the accumulation of Triclosan in these environmental compartments, where it can persist for extended periods. nih.govnih.gov Therefore, while Triclosan glucuronide itself may be relatively mobile, its deconjugation leads to the sequestration of the more persistent Triclosan in sediments, creating a long-term reservoir of this contaminant in aquatic ecosystems.

Bioaccumulation Potential of Parent Triclosan and Subsequent Glucuronide Formation in Aquatic Organisms

Triclosan, due to its lipophilic nature, has a significant tendency to be absorbed by and accumulate in the fatty tissues of aquatic organisms. beyondpesticides.org This process, known as bioaccumulation, can lead to concentrations of the compound in organisms that are substantially higher than in the surrounding water. healthday.com Studies have detected triclosan in a variety of aquatic biota, including algae, snails, fish, and even marine mammals. nih.gov

Once absorbed, many aquatic organisms possess metabolic pathways to detoxify and eliminate foreign compounds like triclosan. A primary detoxification mechanism is Phase II metabolism, where enzymes catalyze the conjugation of triclosan with hydrophilic molecules, such as glucuronic acid, to form triclosan glucuronide. csun.eduresearchgate.net This process increases the water solubility of triclosan, facilitating its excretion and thereby limiting its bioaccumulation. nih.govmdpi.com The formation of triclosan glucuronide is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). researchgate.netnih.gov

Research has shown that fish can accumulate significant concentrations of triclosan metabolites, including triclosan glucuronide. beyondpesticides.org The rate of this conjugation and subsequent detoxification can be influenced by environmental factors such as temperature, with higher temperatures potentially leading to increased detoxification rates in some fish species. researchgate.net

The following table summarizes findings from various studies on the bioaccumulation of triclosan in different aquatic organisms.

| Aquatic Organism | Tissue/Sample Type | Triclosan Concentration | Reference |

| Gibelion catla | Tissue | 0.73 to 50 ng/g | researchgate.net |

| Bluegill sunfish | Tissue | 17 to 31 ng/g | researchgate.net |

| Rainbow trout | Tissue | 34 to 53 ng/g | researchgate.net |

| Fish from Swiss lakes | Lipid | up to 365 ng/g (as methyl triclosan) | csun.edu |

| Radish (grown in TCS-contaminated soil) | Tissue | 31.8 µmol/kg (dry weight) | nih.gov |

| Earthworms (Eisenia foetida) | Body burden | 25 ± 4 and 133 ± 17 ng/g (wet weight) | nih.gov |

Implications of Deconjugation for Environmental Persistence of Triclosan

While the formation of triclosan glucuronide is a detoxification pathway for aquatic organisms, the reverse process, known as deconjugation, can have significant environmental implications. Deconjugation is the cleavage of the glucuronic acid from triclosan glucuronide, which regenerates the parent triclosan compound. This process can be facilitated by beta-glucuronidase enzymes, which are expressed by gut bacteria in organisms like fish. nih.gov

The regeneration of triclosan from its glucuronide conjugate within the environment can contribute to its persistence. Although triclosan can be degraded by sunlight in surface waters, it is more resistant to degradation in anaerobic conditions, such as in sediments. nih.gov When triclosan glucuronide is excreted by aquatic organisms, it can settle in these sediments where microbial activity can lead to deconjugation, re-releasing triclosan back into the environment. This cycle of conjugation, excretion, and deconjugation can effectively prolong the presence and potential toxicity of triclosan in aquatic ecosystems. nih.gov

Furthermore, under certain environmental conditions, triclosan can be transformed into more persistent and potentially more toxic byproducts, such as methyl triclosan and various dioxins. nih.govresearchgate.net The persistence of triclosan in aquatic sediments has been documented, with evidence of its presence in lake sediment layers dating back 30 years. nih.gov The continuous reintroduction of triclosan through deconjugation can therefore contribute to the long-term contamination of aquatic habitats.

Advanced Research Concepts and Methodological Considerations

Investigating Enzyme Kinetics and Reaction Mechanisms In Vitro

The biotransformation of triclosan (B1682465) is a critical area of study, with in vitro models providing essential insights into the enzyme kinetics and reaction mechanisms involved. The primary pathway for triclosan metabolism in humans is glucuronidation, a Phase II detoxification process. nih.gov This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov

The UGTs facilitate the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to triclosan, forming the more water-soluble and biologically inactive triclosan glucuronide, which can then be eliminated from the body. researchgate.netnih.gov Studies using human liver microsomes have been instrumental in characterizing this process. Research indicates that multiple UGT isoforms are involved in the glucuronidation of triclosan. researchgate.net

Interestingly, triclosan itself has been identified as a potent inhibitor of these enzymes. In vitro studies have shown that triclosan acts as a pan-UGT inhibitor, affecting a wide range of UGT isoforms. researchgate.net Kinetic analyses have demonstrated its inhibitory effects on multiple UGTs, with IC₅₀ values varying across different isoforms, indicating differing potencies of inhibition. researchgate.net For example, the inhibition of UGT1A9 by triclosan was particularly potent. researchgate.net This inhibitory action suggests that triclosan can interfere with the metabolism of other substances that are also processed by UGT enzymes, highlighting the potential for drug-drug interactions.

In addition to UGTs, cytochrome P450 (CYP) enzymes are involved in the Phase I metabolism of triclosan, producing hydroxylated metabolites and cleavage products like 2,4-dichlorophenol. researchgate.netnih.gov In vitro studies with human CYP isoforms have identified that metabolism by these enzymes can attenuate the cytotoxicity of triclosan. researchgate.net

Table 1: In Vitro Enzyme Inhibition by Triclosan

| Enzyme Family | Specific Isoform(s) | Observed Effect | IC₅₀ Value (µM) |

|---|---|---|---|

| UGT | Pan-inhibitor (multiple isoforms) | Inhibition | Varies (<0.5 - higher) |

| CYP | CYP2C19 | Potent & Selective Inhibition | 0.12 |

| CYP | Other isoforms | Inhibition | 0.12 - 22 |

This table summarizes the inhibitory effects of triclosan on key metabolic enzymes as determined by in vitro kinetic studies. researchgate.net

Exploring the Role of Gut Microbiota in Glucuronide Reactivation

While glucuronidation is intended as a detoxification pathway, emerging research highlights a critical role for the gut microbiota in reversing this process. nih.govspringernature.com Triclosan glucuronide, having been transported from the liver to the intestinal tract, can be "reactivated" by gut bacteria. researchgate.nethkbu.edu.hk This process, known as deconjugation, is mediated by bacterial β-glucuronidase (GUS) enzymes. nih.govnih.gov

These microbial enzymes cleave the glucuronic acid from triclosan glucuronide, releasing the parent compound, triclosan, back into the colon. nih.govresearchgate.net This reactivation is significant because while triclosan glucuronide is largely inactive, the regenerated triclosan can exert local biological effects. nih.govresearchgate.net Studies have shown that exposure to triclosan can exacerbate colitis and colitis-associated tumorigenesis in mice, a process that is dependent on the presence of gut microbiota. nih.govresearchgate.netnih.gov In germ-free mice, these effects are not observed, underscoring the essential role of microbial metabolism. researchgate.net

In vitro experiments using anaerobic cultures of fecal bacteria from both mice and humans have confirmed the ability of the gut microbiome to convert triclosan glucuronide to triclosan. nih.gov Further research has pinpointed specific structural classes of bacterial GUS enzymes responsible for this reactivation, including "Loop 1" and "flavin mononucleotide (FMN)-binding" GUS orthologs. nih.govhkbu.edu.hkunc.edu The development of targeted inhibitors against these specific bacterial GUS enzymes has been shown to abolish the colitis-promoting effects of triclosan in animal models, confirming that microbial reactivation is a key mechanism driving its gut toxicity. nih.govspringernature.com

Table 2: Microbial Reactivation of Triclosan Glucuronide

| Process | Mediating Factor | Key Enzymes | Location | Outcome |

|---|

| Deconjugation | Gut Microbiota | β-glucuronidases (GUS) | Colon | Reactivation of Triclosan |

This table outlines the process by which gut microbiota reverse the glucuronidation of triclosan. nih.govresearchgate.net

Developing Novel Analytical Tools for Comprehensive Metabolite Profiling

Accurate and sensitive detection of triclosan and its metabolites, including triclosan glucuronide, is fundamental to understanding its pharmacokinetics and exposure. A variety of sophisticated analytical methods have been developed for their quantification in complex biological and environmental matrices.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques frequently coupled with mass spectrometry (MS) for metabolite profiling. chemijournal.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly common and sensitive method for analyzing triclosan and its conjugates in urine, plasma, and environmental water samples. nih.govbceln.ca These methods allow for the simultaneous detection and quantification of the parent compound and its glucuronide and sulfate (B86663) metabolites. nih.gov For GC-MS analysis of urine, a de-conjugation step using β-glucuronidase and sulfatase enzymes is often employed to measure total triclosan exposure. nih.gov

In addition to chromatography-based methods, immunoassays offer a different approach for detection. A competitive, indirect enzyme-linked immunosorbent assay (ELISA) has been specifically developed for the detection of triclosan-O-glucuronide in human urine. escholarship.org This tool provides a targeted method for measuring this key biomarker of triclosan exposure and has shown high selectivity, with virtually no cross-reactivity with the parent triclosan or its sulfate conjugate. escholarship.org The development of such assays provides a valuable tool for high-throughput screening in human exposure studies. escholarship.org

Table 3: Comparison of Analytical Methods for Triclosan Metabolite Detection

| Analytical Technique | Common Application | Target Analytes | Key Features |

|---|---|---|---|

| LC-MS/MS | Urine, Plasma, Water | Triclosan, Triclosan Glucuronide, Triclosan Sulfate | High sensitivity and specificity; allows simultaneous detection of multiple metabolites. nih.gov |

| GC-MS | Urine, Water | Total Triclosan (after deconjugation) | High resolution; requires derivatization or deconjugation for non-volatile metabolites. chemijournal.comnih.gov |

| ELISA | Urine | Triclosan Glucuronide | High selectivity for the target metabolite; suitable for high-throughput screening. escholarship.org |

This table compares different analytical tools used for the comprehensive profiling of triclosan and its metabolites.

Cross-Disciplinary Approaches in Environmental Biotransformation Studies

The widespread use of triclosan in consumer products leads to its continuous release into wastewater systems. nih.goveuropa.eubeyondpesticides.org Understanding the environmental fate of both triclosan and its metabolite, triclosan glucuronide, requires a cross-disciplinary approach integrating chemistry, microbiology, and environmental science.

Most triclosan entering municipal wastewater treatment plants (WWTPs) is either biodegraded, sorbed to sludge, or discharged in the effluent. nih.goveuropa.eu Studies show that triclosan is readily biodegradable under aerobic conditions but is more persistent in anaerobic environments, leading to its accumulation in digested sludge. europa.eu This sludge is often applied to agricultural land, introducing the contaminant into terrestrial environments. nih.gov

The biotransformation of triclosan in the environment involves various microorganisms. Bacteria such as Pseudomonas, Sphingomonas, and Burkholderia have been shown to degrade triclosan under aerobic conditions. europa.eu However, the fate of triclosan glucuronide in these systems is less understood. Given that β-glucuronidase activity is widespread among environmental bacteria, it is plausible that triclosan glucuronide excreted into sewage systems could be converted back to triclosan by microbial activity within WWTPs or in receiving waters. This would create an additional environmental load of the more persistent and bioactive parent compound.

Furthermore, triclosan can be transformed into other harmful compounds in the environment. For instance, it can be converted to chlorinated derivatives and various dioxins upon exposure to chlorine and sunlight in aquatic environments. nih.govbeyondpesticides.org A comprehensive understanding of triclosan's environmental impact must therefore consider the entire lifecycle, from its use and metabolic conjugation in humans, to its excretion, potential microbial reactivation, and subsequent degradation or transformation in aquatic and terrestrial ecosystems. nih.govnih.govmdpi.com

Q & A

Q. What are the primary metabolic pathways of triclosan glucuronide formation, and how do environmental concentrations influence these pathways?

Triclosan glucuronide is formed via conjugation reactions catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A7 . At environmentally relevant concentrations (1–5 µM), sulfonation and glucuronidation occur at approximately equal rates. However, at sub-micromolar levels (<1 µM), sulfonation dominates due to higher substrate affinity . Methodologically, these pathways can be differentiated using in vitro hepatic microsomal assays coupled with LC-MS/MS to quantify metabolite ratios .

Q. How can researchers accurately detect and quantify triclosan glucuronide in biological matrices such as plasma or urine?

A validated approach involves liquid chromatography–tandem mass spectrometry (LC-MS/MS) with isotopic dilution. For example, urine samples can be diluted and analyzed using a 7-minute LC-MS/MS protocol with a lower detection limit of 25 ng/mL for glucuronides . Plasma samples require solid-phase extraction to isolate glucuronides from interfering compounds, followed by quantification against a calibration curve .

Q. What experimental models are suitable for studying triclosan glucuronide’s pharmacokinetics?

In vivo models like dermal absorption studies in non-human primates (e.g., rhesus monkeys) provide insights into systemic exposure. Blood sampling at timed intervals (1–24 hours post-exposure) can track conjugated triclosan levels, with glucuronide-to-sulfate ratios analyzed via LC-MS . In vitro models using human hepatocytes or intestinal everted sacs (e.g., rabbit intestines) can simulate glucuronidation kinetics under varying lumen concentrations .

Advanced Research Questions

Q. How do conflicting data on triclosan glucuronide’s metabolic dominance (glucuronidation vs. sulfonation) arise, and what methodological adjustments resolve these discrepancies?

Discrepancies often stem from differences in substrate concentration, tissue-specific UGT expression, and interspecies variability. For instance, human hepatic UGT1A1 exhibits higher glucuronidation capacity than intestinal isoforms . To reconcile conflicting results, researchers should standardize substrate concentrations across studies and use isoform-specific UGT inhibitors (e.g., β-glucuronidase for glucuronide hydrolysis) in parallel assays .

Q. What role do gut microbial enzymes play in reactivating triclosan from its glucuronide conjugate, and how can this process be modeled experimentally?

Gut microbiota express β-glucuronidases that hydrolyze triclosan glucuronide back to its bioactive form, exacerbating colitis risk . To model this, researchers can:

- Use fecal slurry incubations with triclosan glucuronide and measure free triclosan via LC-MS.

- Treat cell lines (e.g., Clone 9 rat liver cells) with β-glucuronidase inhibitors (e.g., triclosan) to block reactivation and quantify metabolite shifts using multiphoton spectral analysis .

Q. How does structural compaction of triclosan glucuronide impact its gas-phase behavior and analytical detection?

Primary glucuronides (triclosan + Glc) exhibit greater structural compaction (compaction factor = 1.174) than secondary glucuronides (triclosan + O + Glc; factor = 1.102), affecting their collision cross-section (CCS) in ion mobility spectrometry. This difference necessitates CCS calibration against known standards to avoid misidentification during high-resolution mass spectrometry .

Q. What experimental designs address the capacity-limited glucuronidation observed in intestinal metabolism studies?

Intestinal glucuronidation becomes saturated at lumen concentrations >10⁻³ M, leading to reduced glucuronide-to-free-drug ratios . To study this, use:

- In vitro everted intestinal sacs with controlled lumen concentrations.

- Perfusion techniques with mesenteric blood collection to measure transepithelial glucuronide transport kinetics.

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., LC-MS and ion mobility spectrometry) .

- Enzyme Kinetics : Employ Michaelis-Menten models to compare UGT isoform activities under varying triclosan concentrations .

- Toxicity Assessment : Combine gut microbiota models with colitis biomarkers (e.g., fecal calprotectin) to evaluate reactivation-driven toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.